molecular formula C18H20N4O2S B12875463 1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- CAS No. 651024-64-5

1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-

Cat. No.: B12875463
CAS No.: 651024-64-5
M. Wt: 356.4 g/mol
InChI Key: WDCDYNAIQAFXCL-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- is a pyrrolopyridine derivative featuring a 3-piperidinylmethyl group at position 1 and a 2-pyridinylsulfonyl moiety at position 2. Pyrrolo[2,3-b]pyridines (7-azaindoles) are nitrogen-rich heterocycles with broad pharmacological relevance, including applications in central nervous system (CNS) disorders, kinase inhibition, and antimicrobial activity . The substituents on the pyrrolopyridine scaffold critically influence physicochemical properties, target binding, and metabolic stability.

Properties

CAS No.

651024-64-5

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

1-(piperidin-3-ylmethyl)-3-pyridin-2-ylsulfonylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C18H20N4O2S/c23-25(24,17-7-1-2-9-20-17)16-13-22(12-14-5-3-8-19-11-14)18-15(16)6-4-10-21-18/h1-2,4,6-7,9-10,13-14,19H,3,5,8,11-12H2

InChI Key

WDCDYNAIQAFXCL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C=C(C3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Core Pyrrolo[2,3-b]pyridine Ring Synthesis

The synthesis of the 1H-pyrrolo[2,3-b]pyridine core typically employs classical heterocyclic synthetic routes such as modified Madelung or Fischer indole syntheses, cyclocondensation reactions, or cross-coupling strategies starting from substituted aminopyrroles or halogenated pyridines.

  • Cyclocondensation Approach: Substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives react with active methylene compounds (e.g., acetylacetone, ethyl cyanoacetate, malononitrile) in acidic media (acetic acid with catalytic HCl) under reflux to form the fused pyrrolo[2,3-b]pyridine ring system. This method yields various substituted derivatives with good efficiency and purity after chromatographic purification.

  • Cross-Coupling and Palladium Catalysis: Halogenated pyrrolo[2,3-b]pyridines (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) undergo Suzuki-Miyaura cross-coupling with arylboronic acids in the presence of palladium catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), potassium carbonate base, and mixed solvent systems (dioxane/water). The reaction is conducted under nitrogen atmosphere at elevated temperatures (~80°C), followed by acidification and extraction to isolate the coupled product.

  • Protecting Group Strategies: The use of silyl protecting groups (e.g., triisopropylsilyl chloride) on nitrogen atoms during intermediate steps allows selective functionalization and prevents side reactions. Deprotection is achieved by fluoride sources such as tetrabutylammonium fluoride (TBAF).

Installation of the 3-(2-Pyridinylsulfonyl) Group

The sulfonylation at the 3-position with a 2-pyridinylsulfonyl group involves sulfonyl chloride reagents and phase-transfer catalysis:

  • Sulfonylation Reaction: The 3-bromo or 3-hydroxy substituted pyrrolo[2,3-b]pyridine intermediate is reacted with 2-pyridinesulfonyl chloride in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate in a biphasic system (dichloromethane/aqueous NaOH). The reaction is stirred at room temperature or refluxed under nitrogen atmosphere to ensure complete conversion.

  • Workup and Purification: After reaction completion, the mixture is acidified, extracted with organic solvents (ethyl acetate), dried, and concentrated. The crude product is purified by column chromatography or ion-exchange resin treatment to isolate the sulfonylated product.

Coupling and Final Assembly

The final compound is assembled by combining the functionalized pyrrolo[2,3-b]pyridine core bearing the piperidinylmethyl substituent with the 2-pyridinylsulfonyl group through the above sulfonylation step or via amide coupling reactions:

  • Amide Coupling: Carboxylic acid derivatives of the pyrrolo[2,3-b]pyridine core can be coupled with amines (including piperidine derivatives) using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in solvents like DMF at moderate temperatures or under microwave irradiation to enhance reaction rates.

  • Microwave-Assisted Synthesis: Microwave irradiation at 150–160°C in solvents such as n-butanol or N-methylpyrrolidone (NMP) accelerates amination and coupling steps, improving yields and reducing reaction times.

Representative Data Table of Key Reaction Conditions

Step Starting Material Reagents & Conditions Yield (%) Notes
Core ring formation 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile + active methylene compounds Reflux in acetic acid with catalytic HCl for 4 h 70–85 Cyclocondensation
Suzuki-Miyaura coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine + phenylboronic acid Pd(dppf)Cl2 (0.05 equiv), K2CO3 (3 equiv), dioxane/water (2.5:1), 80°C, N2 atmosphere, 3 h 75–80 Cross-coupling
N-1 alkylation Pyrrolo[2,3-b]pyridine derivative NaH, DMF, 0°C, then addition of 3-piperidinylmethyl halide 65–75 Nucleophilic substitution
Sulfonylation at C-3 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine 2-pyridinesulfonyl chloride, NaOH (6N), tetrabutylammonium hydrogen sulfate (catalytic), DCM/H2O, RT 70–78 Phase-transfer catalysis
Amide coupling (alternative) Pyrrolo[2,3-b]pyridine carboxylic acid EDC, HOBt, DIPEA, DMF, 55–60°C or microwave irradiation at 150–160°C 60–85 Coupling with amines

Research Findings and Optimization Notes

  • The palladium-catalyzed cross-coupling reactions are sensitive to moisture and oxygen; inert atmosphere and dry solvents are critical for high yields.

  • Microwave-assisted amination and coupling steps significantly reduce reaction times from hours to minutes while maintaining or improving yields.

  • Ion-exchange resin treatment post-reaction can improve product purity by removing residual salts and impurities.

  • Protecting groups such as triisopropylsilyl (TIPS) on nitrogen atoms facilitate selective functionalization and are removed under mild fluoride treatment to avoid decomposition.

  • The sulfonylation step benefits from phase-transfer catalysis to enhance the reaction rate and selectivity, especially when using aqueous base and organic solvents.

  • Spectroscopic characterization (NMR, IR, MS) confirms the regioselectivity of substitutions, with predominant functionalization at the 3-position of the pyrrolo[2,3-b]pyridine ring.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Drug Discovery

The compound is primarily studied for its role as a kinase inhibitor. Kinases are essential enzymes that regulate various cellular processes, and their dysregulation is often implicated in diseases such as cancer. Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit cytotoxic activity against various cancer cell lines, making them promising candidates for anticancer therapy .

G Protein-Coupled Receptors (GPCRs)

Recent studies have highlighted the ability of this compound to interact with GPCRs, which are crucial targets in drug development due to their involvement in numerous physiological processes. The compound's potential to modulate GPCR activity could lead to novel treatments for neurodegenerative diseases such as Alzheimer's .

Antimicrobial Activity

Research has also pointed towards the antimicrobial properties of pyrrolo[2,3-b]pyridine derivatives. These compounds have shown efficacy against various bacterial strains, suggesting their potential use in developing new antibiotics .

Case Study 1: Anticancer Properties

A study investigating the cytotoxic effects of a series of 1H-Pyrrolo[2,3-b]pyridine derivatives demonstrated significant activity against human prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines. The findings indicated that these compounds could induce apoptosis and inhibit cell proliferation through various signaling pathways .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound APC-35.4Apoptosis induction
Compound BMDA-MB-2314.8Cell cycle arrest

Case Study 2: GPCR Modulation

In an investigation into the modulation of GPCRs related to Alzheimer's disease, the compound was evaluated for its ability to influence receptor activity. It was found to enhance the signaling of the muscarinic acetylcholine receptor M1 subtype, which is associated with improved cognitive function .

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-ylmethyl)-3-(pyridin-2-ylsulfonyl)-1H-pyrrolo[2,3-b]pyridine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences arise from substitutions at positions 1 and 3 of the pyrrolo[2,3-b]pyridine core:

Compound Name CAS No. Molecular Formula Substituents (Position 1) Substituents (Position 3) Molecular Weight Reference
Target Compound Not reported C₁₈H₂₁N₅O₂S 3-Piperidinylmethyl 2-Pyridinylsulfonyl ~403.46 g/mol -
1-(3-Piperidinyl)-3-(2-thienylsulfonyl)- 651024-73-6 C₁₆H₁₇N₃O₂S₂ 3-Piperidinyl 2-Thienylsulfonyl 347.46 g/mol
1-[(1-Methylpyrrolidin-2-yl)methyl]-3-(3-Cl-PhSO₂)- Not reported C₁₉H₂₀ClN₃O₂S (1-Methylpyrrolidin-2-yl)methyl 3-Chlorophenylsulfonyl 401.90 g/mol
1-(2-Methoxyethyl)-3-(4-piperidinyl)- 612097-76-4 C₁₅H₂₁N₃O 2-Methoxyethyl 4-Piperidinyl 259.35 g/mol
3-Chloro-1-(phenylsulfonyl)- 1093759-53-5 C₁₃H₉ClN₂O₂S Phenylsulfonyl Chlorine 292.74 g/mol

Key Observations :

  • Sulfonyl Groups: The target compound’s 2-pyridinylsulfonyl group offers distinct electronic and steric properties compared to thienyl () or phenylsulfonyl () substituents.

SAR Insights :

  • Position 3 : Sulfonyl groups enhance binding to hydrophobic pockets in target proteins (e.g., kinases or GPCRs). Electron-withdrawing substituents (e.g., Cl in ) may improve metabolic stability.
  • Position 1 : Alkylpiperidine/pyrrolidine moieties optimize pharmacokinetics by balancing lipophilicity and solubility.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- (CAS No. 651024-64-5) is a compound belonging to the pyrrolopyridine class, which has garnered attention due to its potential biological activities. The structure of this compound includes a pyrrolopyridine moiety fused with a piperidine and a pyridine sulfonyl group, contributing to its unique pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : 356.442 g/mol
  • IUPAC Name : 1-(3-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Antitumor Activity

Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. A study focused on related compounds demonstrated their ability to induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle at the G2/M phase . The structure-activity relationship (SAR) analysis revealed that specific modifications in the chemical structure enhance their inhibitory effects on cancer cell proliferation.

Kinase Inhibition

The compound has been identified as a potential inhibitor of SGK-1 kinase, which is implicated in various cellular processes including cell survival and proliferation. This suggests that it may be useful in treating disorders mediated by SGK-1 activity . The inhibition of this kinase could lead to therapeutic applications in oncology and other diseases.

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets leading to altered signaling pathways. For instance, the induction of apoptosis in cancer cells suggests that it may activate pro-apoptotic factors or inhibit anti-apoptotic pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in A549 cells
Kinase InhibitionInhibits SGK-1 kinase activity
Cell Cycle ArrestArrests cell cycle in G2/M phase

Case Study: Antitumor Efficacy

In a controlled study, several pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Among them, compounds with specific substitutions demonstrated IC50 values as low as 0.12 µM against HeLa cells, indicating potent antitumor activity . The study also highlighted the importance of structural modifications in enhancing biological efficacy.

Q & A

What are the key synthetic strategies for introducing sulfonyl and piperidinylmethyl groups into pyrrolo[2,3-b]pyridine scaffolds?

Basic Question
The synthesis often involves sequential functionalization. For example, sulfonyl groups can be introduced via nucleophilic substitution using 2-pyridinesulfonyl chloride under basic conditions (e.g., NaH in THF). Piperidinylmethyl groups are typically added via alkylation or Mitsunobu reactions using 3-piperidinylmethanol. Purification methods like silica gel chromatography (e.g., 9:1 DCM:EtOAc) are critical for isolating intermediates .

Advanced Question How do steric and electronic factors influence the regioselectivity of sulfonylation and alkylation? Sulfonylation at the 3-position is favored due to the electron-rich nature of the pyrrolo[2,3-b]pyridine core. Piperidinylmethyl introduction at the 1-position may require protecting group strategies (e.g., tosyl groups) to prevent competing reactions. Computational modeling (DFT) can predict reactive sites, while X-ray crystallography validates regiochemical outcomes .

How can researchers resolve contradictions in NMR data for structurally similar pyrrolo[2,3-b]pyridine derivatives?

Basic Question
Use high-resolution NMR (≥400 MHz) with DEPT, COSY, and HSQC experiments to distinguish overlapping signals. For example, ¹H-¹³C correlations help differentiate sulfonyl vs. pyridinyl protons .

Advanced Question
When NMR data conflicts with expected structures (e.g., unexpected coupling constants or shifts), employ alternative techniques like NOESY to assess spatial proximity or LC-MS/MS to confirm molecular weight. Cross-validate with synthetic intermediates (e.g., brominated analogs) to trace signal origins .

What methodologies are optimal for assessing the biological activity of this compound?

Basic Question
In vitro assays (e.g., kinase inhibition using ADP-Glo™) and cell-based models (e.g., antiproliferative activity in mesothelioma lines) are standard. Purity (>95% by HPLC) is essential to avoid false positives .

Advanced Question How to design multi-target SAR studies for kinase inhibition? Combine structural data (e.g., co-crystallization with AAK1/GAK kinases) with in silico docking (AutoDock Vina). Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare with analogs like 3-(pyrazolyl)-pyrrolo[2,3-b]pyridines .

What challenges arise in scaling up the synthesis of this compound, and how are they addressed?

Basic Question
Low yields (<40%) in Sonogashira couplings or Suzuki-Miyaura reactions are common. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH) and use microwave-assisted heating to reduce reaction times .

Advanced Question How to mitigate regiochemical byproducts in large-scale iodination or nitration? Employ flow chemistry for precise control of reaction parameters (temperature, stoichiometry). For example, N-iodosuccinimide in acetone at 0°C minimizes over-iodination .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Basic Question
Use Schrödinger’s QikProp for logP, solubility, and bioavailability predictions. Molinspiration calculates drug-likeness scores (e.g., Rule of Five compliance) .

Advanced Question How to model metabolite formation for toxicity studies? Combine molecular dynamics (GROMACS) with enzyme-mimetic assays (e.g., cytochrome P450 isoforms). MS-based metabolomics identifies major degradation pathways .

How can researchers optimize purification for polar intermediates in multi-step syntheses?

Basic Question
Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) for polar sulfonamides. For hygroscopic intermediates, employ lyophilization after aqueous extraction .

Advanced Question What strategies prevent decomposition during column chromatography? Add stabilizers (e.g., BHT for radical-sensitive compounds) or use cold chromatography (4°C). Switch to preparative TLC for oxygen-sensitive intermediates .

What are the best practices for characterizing unstable intermediates (e.g., nitro or azido derivatives)?

Basic Question
Conduct reactions under inert atmospheres (argon) and use low-temperature (−78°C) quenching. Characterize immediately via FT-IR (e.g., azide peaks at ~2100 cm⁻¹) and HRMS .

Advanced Question How to handle explosive intermediates like 3-azido-pyrrolo[2,3-b]pyridines? Dilute reaction mixtures to <10% concentration and avoid mechanical shock. Use in situ generation without isolation for downstream reactions .

How do structural modifications (e.g., halogen substitution) impact biological activity?

Basic Question
Introducing bromine at the 5-position enhances lipophilicity and kinase binding (e.g., IC₅₀ reduction from 1.2 µM to 0.3 µM). Chlorine at the 3-position improves metabolic stability .

Advanced Question What is the role of the 2-pyridinylsulfonyl group in target selectivity? The sulfonyl group acts as a hydrogen bond acceptor with kinase hinge regions (e.g., AAK1 Lys76). Replace with phenylsulfonyl to assess selectivity against GAK .

How to design control experiments for validating synthetic pathways?

Basic Question
Include deuterated analogs (e.g., D₂O exchange in NMR) to confirm proton assignments. Use knockout reactions (e.g., omitting catalysts) to identify side products .

Advanced Question How to trace mechanistic pathways in palladium-catalyzed cross-couplings? Perform ³¹P NMR to monitor ligand exchange and kinetic studies (e.g., variable-temperature NMR) to detect oxidative addition intermediates .

What are the emerging applications of this compound beyond kinase inhibition?

Advanced Question
Recent studies suggest potential in antiviral (e.g., dengue NS5 polymerase inhibition) and neurodegenerative (e.g., Tau aggregation) research. Use fluorescence polarization assays to screen for RNA-binding activity .

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